Mal-amido-PEG2-NHS ester

Bioconjugation ADC Linker Spacer Arm Length

Mal-amido-PEG2-NHS ester (CAS 955094-26-5) is a discrete, heterobifunctional polyethylene glycol (PEG) linker widely utilized in bioconjugation and Antibody-Drug Conjugate (ADC) development. Its molecular architecture comprises an N-hydroxysuccinimide (NHS) ester for amine (-NH2) coupling and a maleimide group for thiol (-SH) conjugation, linked by a precise 2-unit PEG chain.

Molecular Formula C18H23N3O9
Molecular Weight 425.39
CAS No. 955094-26-5
Cat. No. B608807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG2-NHS ester
CAS955094-26-5
SynonymsMal-amido-PEG2-NHS
Molecular FormulaC18H23N3O9
Molecular Weight425.39
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22)
InChIKeyTZPDZOJURBVWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG2-NHS Ester (CAS 955094-26-5): Procurement and Technical Data Sheet Review


Mal-amido-PEG2-NHS ester (CAS 955094-26-5) is a discrete, heterobifunctional polyethylene glycol (PEG) linker widely utilized in bioconjugation and Antibody-Drug Conjugate (ADC) development. Its molecular architecture comprises an N-hydroxysuccinimide (NHS) ester for amine (-NH2) coupling and a maleimide group for thiol (-SH) conjugation, linked by a precise 2-unit PEG chain . This non-cleavable linker is characterized by a molecular formula of C18H23N3O9, a molecular weight of 425.39 g/mol, and a defined spacer arm length of 17.6 Å, enabling controlled and stable covalent attachment between biomolecules .

Technical Rationale Against Generic Substitution of Mal-amido-PEG2-NHS Ester


Substituting Mal-amido-PEG2-NHS ester with seemingly similar amine-to-sulfhydryl crosslinkers like SMCC, Sulfo-SMCC, or other PEGylated variants introduces quantifiable variability in bioconjugate architecture and performance. These differences are not interchangeable; they stem from defined parameters including spacer length, which alters steric hindrance and conjugate topology, and chemical stability, which impacts conjugation yield and final product homogeneity [1]. The specific 17.6 Å PEG2 spacer confers a balance of hydrophilicity and compactness, while the non-cleavable nature ensures permanent linkage. The following evidence-based sections quantify these critical distinctions to justify product selection based on experimental design requirements rather than ad-hoc substitution [2].

Quantitative Differentiation Guide: Mal-amido-PEG2-NHS Ester vs. Closest Analogs


Spacer Arm Length: 17.6 Å PEG2 vs. Shorter and Longer Analogues

Mal-amido-PEG2-NHS ester provides a precise 17.6 Å spacer arm, a critical parameter for optimizing the distance between conjugated biomolecules . This length is significantly greater than the 8.3 Å spacer of the common non-PEGylated comparator SMCC and its water-soluble analog Sulfo-SMCC, which can lead to increased steric hindrance and reduced conjugation efficiency in some systems [1]. Conversely, it is shorter than the 31.7 Å and 39.2 Å spacers of Mal-PEG6-NHS and Mal-PEG8-NHS esters, respectively .

Bioconjugation ADC Linker Spacer Arm Length

Non-Cleavable vs. Cleavable Linker Design

Mal-amido-PEG2-NHS ester is a non-cleavable linker, as confirmed by multiple vendor datasheets . This is a binary but critical distinction from cleavable linkers like those containing valine-citrulline (Val-Cit) or acid-labile hydrazone moieties, which are designed to release their payload upon internalization into target cells [1].

ADC Linker Non-cleavable Cleavable

Purity and Batch-to-Batch Consistency for Reproducible Conjugation

Commercial sources report high purity for Mal-amido-PEG2-NHS ester, with one supplier certifying a purity of 99.80% and another indicating 98.74% . In comparative analyses of SM-PEGn linkers from different vendors, batch-to-batch purity was found to be variable, with some compounds showing NHS release rates (T50) as low as 6 minutes for SM-PEG45, indicating potential hydrolytic degradation [1].

Purity Analysis Batch Consistency HPLC

Aqueous Solubility Enhancement via PEG2 Spacer

The hydrophilic PEG2 spacer in Mal-amido-PEG2-NHS ester increases its solubility in aqueous media compared to non-PEGylated analogs like SMCC, which is water-insoluble [1]. Sulfo-SMCC, while water-soluble up to nearly 10 mM due to its sulfonyl moiety, uses a shorter, more rigid cyclohexane spacer .

PEG Linker Aqueous Solubility Hydrophilicity

Maleimide Stability in Aqueous Conjugation Buffers

Maleimide groups are known to hydrolyze and lose thiol-specificity at pH > 7.5 [1]. While the maleimide of Mal-amido-PEG2-NHS ester exhibits this class-typical behavior, it offers a distinct advantage over analogs like Sulfo-SMCC where the cyclohexane bridge confers enhanced maleimide stability (stable for 64 hours in pH 7 buffer at 4°C) .

Maleimide Stability Thiol Conjugation Hydrolysis

Optimal Use Cases for Mal-amido-PEG2-NHS Ester in Research and Development


Engineering ADCs with Compact, Non-Cleavable Linkers

In the design of Antibody-Drug Conjugates (ADCs), the 17.6 Å length of Mal-amido-PEG2-NHS ester is optimal for creating a compact linkage between a monoclonal antibody and a potent cytotoxic payload . Its non-cleavable nature ensures the payload is only released upon complete lysosomal degradation of the antibody, a mechanism that can provide a wider therapeutic window for certain payloads [1]. This linker is particularly suited when a short, rigid spacer would cause steric clashes and a longer, flexible PEG chain could lead to undesirable aggregation or increased hydrodynamic radius [2].

Site-Specific Protein and Peptide Labeling

This heterobifunctional linker is a workhorse for site-specific conjugation where a defined, short distance between the modification site and the attached label (e.g., fluorophore, biotin, or drug) is required . The NHS ester is first reacted with a lysine residue or the protein's N-terminus in aqueous buffer (with minimal DMSO/DMF co-solvent), followed by a thiol-containing label reacting with the maleimide. The 17.6 Å spacer provides just enough length to relieve local steric hindrance at the protein surface without introducing excessive flexibility that could complicate structural studies by X-ray crystallography or cryo-EM .

Synthesis of Well-Defined PROTAC Molecules

In the construction of Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical parameters for achieving a stable ternary complex and efficient target ubiquitination . Mal-amido-PEG2-NHS ester can be employed to couple an E3 ligase-binding ligand with a target protein-binding ligand. The 17.6 Å PEG2 spacer offers a specific, intermediate distance distinct from the shorter alkyl chains or longer PEG spacers used in other PROTAC constructs, providing researchers with a precise tool to explore and optimize the 'linkerology' landscape for a given target pair [1].

Functionalizing Nanoparticles and Solid Supports

The compound is highly effective for functionalizing amine-modified surfaces, such as magnetic nanoparticles, quantum dots, or glass substrates, for subsequent immobilization of thiol-containing biomolecules . A case study demonstrated its utility in functionalizing glass substrates for hydrogel micropatterning, where the short PEG2 chain was sufficient to tether the hydrogel and facilitate protein immobilization without causing non-specific adsorption associated with longer PEG chains [1].

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